2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile
Description
2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile (SY221806) is a cyclopropane-containing nitrile derivative characterized by a methylamino (-NHCH₃) and methylsulfanyl (-SCH₃) group attached to the cyclopropane ring. Cyclopropane rings are prized in drug design for their conformational rigidity and metabolic stability, while the nitrile group may serve as a reactive handle for further derivatization .
Properties
IUPAC Name |
2-(methylamino)-2-(1-methylsulfanylcyclopropyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-9-6(5-8)7(10-2)3-4-7/h6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVGWGTJKKSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1(CC1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile, known by its CAS number 1851619-20-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropyl group and a methylsulfanyl moiety, which contribute to its unique properties and biological activities. The compound's chemical formula is , and its molecular weight is approximately 144.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂S |
| Molecular Weight | 144.24 g/mol |
| CAS Number | 1851619-20-9 |
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit the growth of certain bacteria. The presence of the nitrile and sulfur groups may enhance this activity through specific interactions with bacterial enzymes or receptors.
- Anti-inflammatory Effects : Compounds with similar scaffolds have shown promise in modulating inflammatory pathways. For instance, they may inhibit pro-inflammatory cytokines or signaling pathways such as NF-κB.
Case Studies
- Antimicrobial Activity : A study evaluated several nitriles for their antibacterial properties against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, related compounds demonstrated significant inhibition at concentrations below 50 µM .
- Anti-inflammatory Potential : In silico modeling has suggested that similar compounds can interact with MAPK pathways, which are crucial in inflammatory responses. These compounds showed IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers in cell-based assays .
Research Findings
Recent research highlights the significance of the compound's structure in determining its biological activity:
- Binding Affinity : Molecular docking studies indicated that the compound could potentially bind to key proteins involved in inflammation and microbial resistance, suggesting a mechanism for its biological effects .
- Pharmacophore Mapping : Pharmacophore models identified critical interactions between the compound and target proteins, emphasizing the importance of the methylsulfanyl group in enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of cyclopropane acetonitriles. Below is a comparative analysis with structurally related compounds:
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : The hydroxymethyl derivative (152922-71-9) exhibits higher aqueous solubility due to its polar -OH group, whereas the methylsulfanyl (1492523-77-9) and benzylsulfanyl (1461713-49-4) analogs are more lipophilic .
- Reactivity: The bromomethyl analog (338392-48-6) is highly reactive in nucleophilic substitutions, while the methylamino group in the target compound may enable hydrogen bonding or participation in condensation reactions .
Research Findings and Data Tables
Table 1: Key Physicochemical Comparisons
Q & A
Q. What are the recommended synthetic routes for 2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile, and how can experimental efficiency be improved?
A multi-step synthesis involving cyclopropane intermediates and nitrile group introduction is typical. To optimize efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback. This hybrid approach reduces trial-and-error by predicting viable pathways and narrowing reaction conditions . For cyclopropane formation, consider strain-driven ring-opening reactions with methylsulfanyl groups, leveraging steric and electronic effects.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Key techniques include:
- NMR Spectroscopy : To confirm cyclopropane ring integrity and methylamino/methylsulfanyl substituents via chemical shifts and coupling constants.
- GC-MS or HPLC-MS : For purity assessment and detection of byproducts (e.g., nitrile hydrolysis intermediates) .
- Elemental Analysis : Validate molecular formula accuracy, especially for sulfur and nitrogen content.
Q. How can researchers assess the compound’s reactivity under varying conditions (e.g., pH, temperature)?
Use a statistical Design of Experiments (DoE) approach to systematically vary parameters (e.g., solvent polarity, temperature). For example:
- Central Composite Design : Test 5–7 factors (pH, solvent, catalyst) with minimal runs.
- Response Surface Methodology : Model reaction yields or degradation rates to identify critical variables .
Q. What protocols ensure safe handling and storage of this compound?
- Storage : Keep in moisture-free, inert environments (argon/vacuum) at –20°C to prevent cyclopropane ring strain-induced degradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., methylsulfanyl group reactions) and conduct stability tests under UV/visible light to assess photolytic risks .
Advanced Research Questions
Q. How can computational methods predict reaction mechanisms involving this compound?
Apply density functional theory (DFT) to:
- Map transition states for cyclopropane ring-opening/closing.
- Calculate thermodynamic favorability of methylsulfanyl group substitution pathways.
Validate predictions with isotopic labeling (e.g., deuterated methyl groups) and kinetic studies .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts)?
- Retrosynthetic Analysis : Trace byproducts to specific intermediates (e.g., nitrile → amide hydrolysis).
- Cross-Validation : Compare computational predictions (activation energies) with experimental Arrhenius plots to identify discrepancies in mechanism assumptions .
Q. How can researchers design reactors for scalable synthesis while maintaining stereochemical control?
Q. What methodologies assess the compound’s bioactivity in microbial or enzymatic systems?
Q. How can advanced separation techniques isolate enantiomers or diastereomers of this compound?
- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose-based CSPs for enantiomer resolution.
- Membrane Technologies : Employ fluoropolymer membranes to separate diastereomers via size-exclusion and polarity gradients .
Q. What interdisciplinary approaches integrate this compound into materials science or catalysis?
- Coordination Chemistry : Test its utility as a ligand for transition metals (e.g., Pd-catalyzed cross-coupling).
- Polymer Hybrids : Incorporate into fluorinated monomers for thermally stable resins, leveraging methylsulfanyl groups as radical scavengers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
